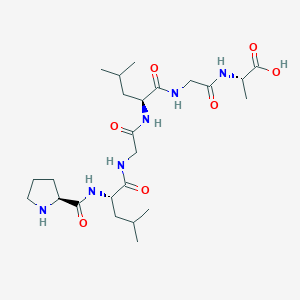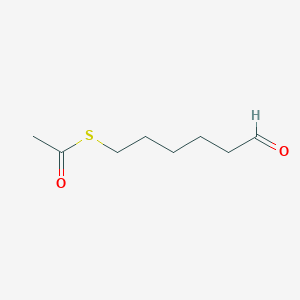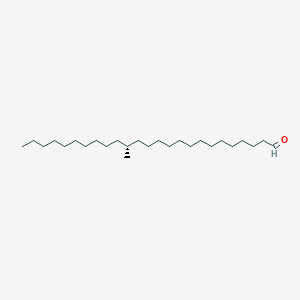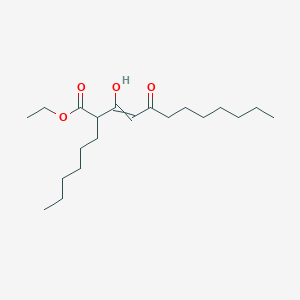![molecular formula C13H11F3O B15170690 Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- CAS No. 873876-62-1](/img/structure/B15170690.png)
Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- is a complex organic compound characterized by the presence of a trifluoromethyl group, a propenyloxy group, and a propynyl group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- typically involves multiple steps, starting with the preparation of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic reactions and continuous flow chemistry to optimize the synthesis and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double and triple bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzene derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated or alkylated benzene derivatives .
Applications De Recherche Scientifique
Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s reactivity and binding affinity. This group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethylated benzene derivatives, such as:
- Benzene, 1-(trifluoromethyl)-4-(propynyl)-
- Benzene, 1-(trifluoromethyl)-4-(propenyloxy)-
- Benzene, 1-(trifluoromethyl)-4-(propynyl)-2-(propenyloxy)-
Uniqueness
What sets Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- apart from similar compounds is the specific arrangement of its functional groups. This unique structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it particularly valuable for various applications in research and industry .
Propriétés
Numéro CAS |
873876-62-1 |
|---|---|
Formule moléculaire |
C13H11F3O |
Poids moléculaire |
240.22 g/mol |
Nom IUPAC |
1-(3-prop-2-enoxyprop-1-ynyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H11F3O/c1-2-9-17-10-3-4-11-5-7-12(8-6-11)13(14,15)16/h2,5-8H,1,9-10H2 |
Clé InChI |
FKZZZQZDSSSXMB-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCC#CC1=CC=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrene, 1,3,6,8-tetrakis[5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B15170612.png)
![1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B15170615.png)

![4-[4-(Methanesulfonyl)phenyl]piperazin-2-one](/img/structure/B15170626.png)

![5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B15170657.png)

![N-[(1R)-1-(3-methylphenyl)ethyl]formamide](/img/structure/B15170669.png)

![4-(Anthracen-9-yl)-2,6-bis[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B15170677.png)


![2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B15170682.png)
